molecular formula C6H11NaO8 B12514177 Sodium d-glucuronate monohydrate

Sodium d-glucuronate monohydrate

Cat. No.: B12514177
M. Wt: 234.14 g/mol
InChI Key: ICQRTPLATMRWJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium D-glucuronate monohydrate can be synthesized through the oxidation of glucose, where the primary alcohol group of glucose is converted into a carboxyl group. This process can be catalyzed by enzymes or chemical oxidants .

Industrial Production Methods: The industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems .

Chemical Reactions Analysis

Types of Reactions: Sodium D-glucuronate monohydrate undergoes various chemical reactions, including:

    Oxidation: Conversion of the primary alcohol group to a carboxyl group.

    Reduction: Reduction of the carboxyl group back to an alcohol group.

    Substitution: Replacement of the sodium ion with other cations.

Common Reagents and Conditions:

    Oxidation: Enzymes or chemical oxidants.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various salts to replace the sodium ion.

Major Products:

    Oxidation: D-glucuronic acid.

    Reduction: D-glucose.

    Substitution: Different glucuronate salts depending on the cation used.

Scientific Research Applications

Sodium D-glucuronate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium D-glucuronate monohydrate involves glucuronidation, where it links to various molecules to increase their water solubility. This process is crucial for the detoxification of endogenous and exogenous substances, allowing for their easier excretion through urine or sweat .

Comparison with Similar Compounds

  • D-glucuronic acid
  • D-gluconic acid
  • D-galacturonic acid

Comparison:

  • D-glucuronic acid: Similar in structure but lacks the sodium ion.
  • D-gluconic acid: Differs in the oxidation state of the carbon atoms.
  • D-galacturonic acid: Similar in structure but derived from galactose instead of glucose.

Uniqueness: Sodium D-glucuronate monohydrate is unique due to its high solubility in water and its role in enhancing the solubility and excretion of various molecules, making it highly valuable in biochemical and medical applications .

Properties

Molecular Formula

C6H11NaO8

Molecular Weight

234.14 g/mol

IUPAC Name

sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate

InChI

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1

InChI Key

ICQRTPLATMRWJI-UHFFFAOYSA-M

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.